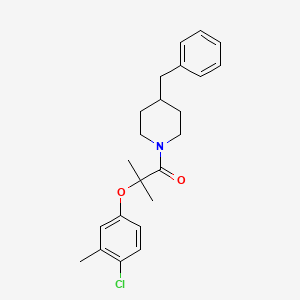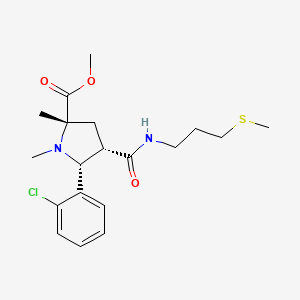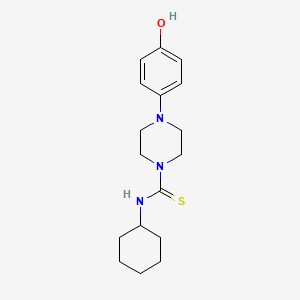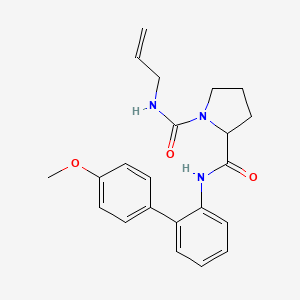
1-(furan-2-ylmethyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(furan-2-ylmethyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a furan ring, a triazole ring, and a pyrrolidine ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Preparation Methods
The synthesis of 1-(furan-2-ylmethyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole derivatives or the cyclization of amino acids.
Coupling Reactions: The final step involves coupling the furan, triazole, and pyrrolidine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesizers and continuous flow reactors.
Chemical Reactions Analysis
1-(furan-2-ylmethyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with various substituents using alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include furanones, alcohols, and substituted triazoles.
Scientific Research Applications
1-(furan-2-ylmethyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antiviral, antibacterial, and antifungal agent due to its heterocyclic structure, which can interact with various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is studied for its potential to modulate biological pathways and its use as a molecular probe in biochemical assays.
Industrial Applications: It is used in the synthesis of advanced polymers and as a precursor for the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
1-(furan-2-ylmethyl)-5-oxo-N-(4H-1,2,4-triazol-3-yl)pyrrolidine-3-carboxamide can be compared with similar compounds such as:
1-(furan-2-ylmethyl)-4-methylsulfonylpiperazine: This compound also contains a furan ring but differs in its piperazine ring and sulfonyl group, which can alter its chemical reactivity and biological activity.
1-(4-chlorophenyl)-3-(1,2,4-triazol-4-yl)urea: This compound shares the triazole ring but has a different core structure, affecting its interaction with biological targets.
2-(furan-2-ylmethyl)-1H-benzimidazole: This compound contains a benzimidazole ring instead of a pyrrolidine ring, leading to different pharmacological properties.
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, providing a versatile scaffold for various chemical modifications and applications.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-5-oxo-N-(1H-1,2,4-triazol-5-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3/c18-10-4-8(11(19)15-12-13-7-14-16-12)5-17(10)6-9-2-1-3-20-9/h1-3,7-8H,4-6H2,(H2,13,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOLASQZSBMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-[3-(4-hydroxyphenyl)-1H-pyrazole-5-carbonyl]spiro[1H-indole-3,3'-piperidine]-2-one](/img/structure/B6075232.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-[3-(2-thienyl)propanoyl]-2-piperidinecarboxamide](/img/structure/B6075242.png)




![N-(3,4-difluorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6075265.png)
![2-(4-bromoanilino)-N-[(E)-1H-indol-3-ylmethylideneamino]butanamide](/img/structure/B6075271.png)
![2-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6075276.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
